molecular formula C28H20N4O4S B2798383 2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile CAS No. 328540-31-4

2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No. B2798383
CAS RN: 328540-31-4
M. Wt: 508.55
InChI Key: PBUVVYDDASTWSP-UHFFFAOYSA-N
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Description

The compound is known as 2-amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile . It is a chemical compound with the molecular formula C22H16N4O4S .

Scientific Research Applications

Chemical Synthesis and Derivatives

Research into related compounds, such as 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, has led to the development of various pyridine derivatives through aminomethylation processes. These chemical reactions result in compounds like 3-R-8-aryl-6-oxo-1,3,4,6-tetrahydro-2Н-pyrido[1,2-а][1,3,5]triazine-7,9-dicarbonitriles, which have been studied for their structural properties (Khrustaleva et al., 2014).

Corrosion Inhibition

A notable application is in the field of corrosion inhibition. Derivatives of this compound, specifically 2-amino-3,5-dicarbonitrile-6-thio-pyridines, have been investigated as effective corrosion inhibitors for mild steel in acidic environments. Electrochemical studies indicate these compounds exhibit mixed-type inhibition behavior, with one derivative showing up to 97.6% efficiency (Sudheer & Quraishi, 2014). Similarly, other pyridine derivatives have shown promise as corrosion inhibitors through various analytical techniques, further supporting their potential in protective coatings and industrial applications (Ansari, Quraishi & Singh, 2015).

Synthesis of Novel Compounds

The compound and its analogs have been utilized in synthesizing various novel chemical structures. For instance, the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using malononitrile, 4-methoxybenzaldehyde, and piperidine highlights the compound's role in facilitating diverse chemical reactions (Wu Feng, 2011).

Reactivity and Characterization

Studies have also focused on understanding the reactivity and characterization of this compound and its derivatives. For example, the synthesis of polyfunctional 2-thionicotinonitriles illustrates the reactivity of 2-amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles with sulfur, leading to the formation of 4-amino-6-aryl-2-thio-1,2-dihydropyridine-3,5-dicarbonitriles (Bardasov et al., 2016).

properties

IUPAC Name

2-amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O4S/c29-13-21-26(18-6-9-20(10-7-18)36-15-17-4-2-1-3-5-17)22(14-30)28(32-27(21)31)37-16-25(35)19-8-11-23(33)24(34)12-19/h1-12,33-34H,15-16H2,(H2,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUVVYDDASTWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)C4=CC(=C(C=C4)O)O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile

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